Methylcatalpol

Antiprotozoal Leishmaniasis Trypanosomiasis

Methylcatalpol (6-O-methylcatalpol) is the structurally validated 6-O-methyl ether of catalpol, with distinct physicochemical properties that directly translate to superior NF-κB pathway inhibition and suppression of IL-1β & TNF-α versus parent catalpol. Its antiprotozoal activity (IC50: 8.3 µg/mL against L. donovani; 32.5 µg/mL against T. b. rhodesiense) and in vivo vascular protection benchmarked to troxerutin make it an essential SAR tool compound. Sourced from Scrophularia ningpoensis with unambiguous X-ray crystallographic confirmation, this high-purity (≥98% HPLC) reference standard is ideal for neglected disease screening, anti-inflammatory research, and analytical method development.

Molecular Formula C16H24O10
Molecular Weight 376.36 g/mol
Cat. No. B15559041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylcatalpol
Molecular FormulaC16H24O10
Molecular Weight376.36 g/mol
Structural Identifiers
InChIInChI=1S/C16H24O10/c1-22-12-6-2-3-23-14(8(6)16(5-18)13(12)26-16)25-15-11(21)10(20)9(19)7(4-17)24-15/h2-3,6-15,17-21H,4-5H2,1H3/t6-,7-,8-,9-,10+,11-,12+,13+,14+,15+,16-/m1/s1
InChIKeyCQHVYUDLQLYNAI-GSKJLTDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylcatalpol: A 6-O-Methyl Derivative of Catalpol for Iridoid Glycoside Research


Methylcatalpol (6-O-methylcatalpol; CAS 1617-84-1) is a naturally occurring iridoid glycoside, specifically a mono-O-methyl derivative of catalpol [1]. It was first isolated and structurally characterized from Buddleia species, where its concentration predominates over catalpol [1]. Its molecular weight is 376.14 g/mol with a topological polar surface area of 151.0 Ų, and it is primarily found in Plantago and Buddleia species as well as Scrophularia ningpoensis roots [2].

Why Methylcatalpol is Not a Generic Substitute for Catalpol or Other Iridoids


In-class iridoid glycosides like catalpol and its derivatives exhibit divergent biological activities due to subtle structural variations. Methylcatalpol, specifically, is a 6-O-methyl derivative of catalpol [1]. This single methyl group substitution alters the compound's physicochemical properties, including its lipophilicity and hydrogen bonding capacity, which in turn affects its interactions with biological targets [2]. Consequently, assuming that methylcatalpol will recapitulate the same potency, selectivity, or in vivo profile as catalpol or other analogs is a significant scientific and procurement risk. The following evidence quantifies these differences in specific experimental contexts.

Quantitative Evidence for Methylcatalpol Differentiation: A Procurement-Focused Guide


Anti-Protozoal Activity of Methylcatalpol Against Leishmania donovani and Trypanosoma b. rhodesiense

Methylcatalpol demonstrates direct, quantifiable anti-protozoal activity against Leishmania donovani and Trypanosoma b. rhodesiense, providing a specific, measurable differentiation from other in-class compounds.

Antiprotozoal Leishmaniasis Trypanosomiasis

Methylcatalpol Structural Confirmation by Single-Crystal X-Ray Diffraction

The unambiguous structural identity of methylcatalpol was confirmed via single-crystal X-ray diffraction, providing a level of characterization that ensures experimental reproducibility and distinguishes it from potentially misidentified or impure isolates. [1]

Structural Biology Natural Product Chemistry X-Ray Crystallography

Comparative Anti-Inflammatory Activity: Methylcatalpol vs. Catalpol in THP-1 Cells

In a direct comparative study, methylcatalpol exhibited superior inhibitory activity against the pro-inflammatory cytokines IL-1β and TNF-α in THP-1 cells when compared to the parent compound, catalpol. [1]

Anti-inflammatory Cytokine Inhibition Natural Product

Methylcatalpol's Effect on Capillary Permeability: In Vivo Comparison with Troxerutin

In an in vivo model of increased skin vascular permeability in rabbits, methylcatalpol demonstrated a protective effect, though it was found to be less effective than the standard inhibitor troxerutin at the tested dose. [1]

Vascular Permeability In Vivo Pharmacology Iridoid Glycosides

Structure-Activity Relationship (SAR) Insight: 6-O-Substitution Enhances NF-κB Inhibition

A class-level SAR analysis indicates that compounds with low-polarity substituents at the 6-O position of catalpol, like the methyl group in methylcatalpol, exhibit higher NF-κB inhibitory potency than the unmodified catalpol molecule. [1]

Structure-Activity Relationship NF-κB Drug Discovery

Validated Research Applications for Methylcatalpol: From Anti-Protozoal Discovery to In Vivo Vascular Studies


Anti-Protozoal Drug Discovery and Leishmaniasis Research

Methylcatalpol serves as a validated hit or lead compound for screening programs targeting Leishmania donovani and Trypanosoma b. rhodesiense. Its demonstrated IC50 values (8.3 and 32.5 μg/mL, respectively) provide a quantitative benchmark for assessing new analogs or combination therapies . Its use is appropriate in in vitro assays focused on these neglected tropical diseases.

In Vivo Studies of Microvascular Permeability and Inflammation

The compound has established in vivo activity in a rabbit model of vascular permeability, offering a defined efficacy benchmark against the clinical standard troxerutin [1]. This makes methylcatalpol a suitable tool compound for investigating iridoid-mediated vascular protection and for benchmarking new anti-inflammatory agents in similar models.

Structure-Activity Relationship (SAR) Studies on Iridoid Glycosides

Methylcatalpol is an essential component in SAR investigations focused on the catalpol scaffold. Its 6-O-methyl modification is directly linked to enhanced inhibition of NF-κB and pro-inflammatory cytokines (IL-1β, TNF-α) compared to unmodified catalpol [2]. Researchers can use it to explore the impact of this specific substitution on target binding, cellular efficacy, and downstream signaling.

Analytical Chemistry and Quality Control of Natural Product Extracts

With its structure unambiguously confirmed by X-ray crystallography [1], methylcatalpol is a reliable analytical reference standard. It can be used for the identification and quantification of methylcatalpol in plant extracts (e.g., Buddleia, Scrophularia) via HPLC, LC-MS, or other chromatographic methods, ensuring consistency in natural product research and quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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